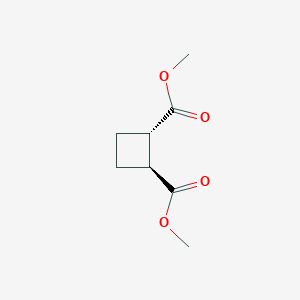
4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid
Übersicht
Beschreibung
“4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid” is a chemical compound with the CAS Number: 613657-60-6 . It has a molecular weight of 345.3 and its IUPAC name is 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H10F3NO4S/c15-14(16,17)10-4-2-6-12(8-10)23(21,22)18-11-5-1-3-9(7-11)13(19)20/h1-8,18H,(H,19,20) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is solid in its physical form . Its molecular weight is 345.3 and its IUPAC name is 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 4-(substituted phenylsulfonamido)benzoic acids, including the trifluoromethyl variant, have been synthesized using fly-ash:H3PO3 nano catalyst and ultrasound irradiation, achieving yields over 90% (Dineshkumar & Thirunarayanan, 2019).
- Studies have reported the synthesis of sulfonamide and sulfonate derivatives under eco-friendly conditions, using water and sodium carbonate, with high yields and purity. This includes derivatives of 4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid (Almarhoon et al., 2019).
Antimicrobial Activities
- Some derivatives of 4-(substituted phenylsulfonamido)benzoic acid have been evaluated for antimicrobial activities, displaying effectiveness against various pathogens (Dineshkumar & Thirunarayanan, 2019).
Inhibitory Properties
- Benzamide-4-sulfonamides, structurally similar to this compound, are found to be effective inhibitors of human carbonic anhydrase isoforms, suggesting potential biological applications (Abdoli et al., 2018).
Chemical Reactivity and Analysis
- The molecular structure and vibrational frequencies of similar sulfonamide compounds have been studied using techniques like FT-IR, FT-Raman, and UV spectroscopy, providing insights into their chemical properties (Govindasamy & Gunasekaran, 2015).
Potential in Drug Development
- Certain sulfonamide derivatives have shown promising results in the development of new inhibitors of enzymes like Topoisomerase II, indicating potential in drug development (Sheena Mary et al., 2019).
Electrosynthesis Applications
- Electrochemical methods have been used for synthesizing drug-related compounds like 4-(Di-n-propylsulfamyl)benzoic acid, demonstrating the potential of electrosynthesis in creating derivatives of this compound (Michman & Weiss, 1990).
Eigenschaften
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)10-2-1-3-12(8-10)23(21,22)18-11-6-4-9(5-7-11)13(19)20/h1-8,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEQBXPASRIDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201193105 | |
| Record name | 4-[[[3-(Trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613657-61-7 | |
| Record name | 4-[[[3-(Trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613657-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[[3-(Trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201193105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(2-fluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B3146973.png)


![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3146991.png)


![1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3147006.png)


![3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3147035.png)

